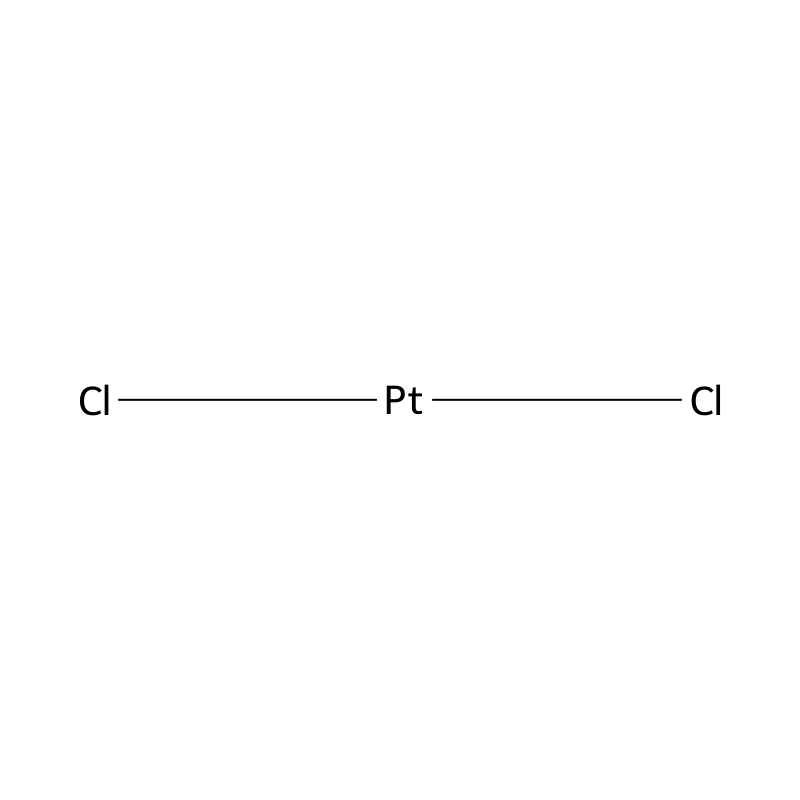Platinum(II) chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in ammonium hydroxide; insoluble in cold wate
Canonical SMILES
Precursor for other Platinum Compounds:
Platinum(II) chloride serves as a versatile starting material for synthesizing various other platinum compounds with diverse functionalities []. These compounds often involve replacing the chloride ligands with other molecules, resulting in a wide range of applications. Notably, it acts as a crucial precursor for the synthesis of cisplatin, a leading anti-cancer drug [].
Catalyst for Organic Synthesis:
Platinum(II) chloride functions as an efficient catalyst in numerous organic synthesis reactions [, ]. Its ability to activate various bonds and facilitate their conversion allows researchers to achieve selective transformations of organic molecules. This proves valuable in the creation of complex organic molecules, including pharmaceuticals and other fine chemicals.
Studies on Catalysis and Bonding:
The unique properties of Platinum(II) chloride make it a valuable tool in fundamental research related to catalysis and bonding []. Scientists utilize it to investigate the mechanisms behind various catalytic processes and understand the interactions between platinum and other molecules. This knowledge contributes to the development of new and improved catalysts for various applications.
Other Scientific Applications:
Beyond the aforementioned areas, Platinum(II) chloride finds use in various other scientific research endeavors. These include:
- Material science: Investigating the synthesis and properties of novel platinum-based materials [].
- Medicinal chemistry: Exploring the potential of platinum(II) chloride derivatives as new therapeutic agents [].
- Environmental science: Studying the behavior and impact of platinum compounds in the environment [].
1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a chemical compound characterized by its spirocyclic structure, which consists of a dioxane ring fused to a decane ring. Its molecular formula is C9H16O3, and it has a molecular weight of 172.22 g/mol. This compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine, serving as a building block in organic synthesis and as a biochemical probe for research purposes .
- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to yield various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups using reagents such as thionyl chloride or phosphorus tribromide .
Major Products Formed- Oxidation: Formation of ketones or aldehydes.
- Reduction: Formation of alcohol derivatives.
- Substitution: Formation of halogenated compounds or other substituted derivatives.
Research indicates that 1,6-Dioxaspiro[4.5]decan-2-ylmethanol exhibits potential biological activity. It has been explored for its therapeutic properties and may act as a biochemical probe in various biological assays. Its natural occurrence in plants such as Dacus oleae suggests possible roles in ecological interactions and plant defense mechanisms .
The synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be achieved through several methods:
Synthetic Routes
One common method involves the reaction of a suitable diol with formaldehyde under acidic conditions. This process typically requires a catalyst, such as p-toluenesulfonic acid, and is conducted at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production
For industrial applications, large-scale batch or continuous processes are employed. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Advanced purification techniques like distillation and crystallization are used to ensure high-quality production suitable for various applications .
1,6-Dioxaspiro[4.5]decan-2-ylmethanol has diverse applications across multiple fields:
- Chemistry: Serves as a building block in the synthesis of complex organic molecules.
- Biology: Investigated for potential roles as biochemical probes.
- Medicine: Explored for therapeutic properties.
- Industry: Utilized in producing specialty chemicals and materials .
1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-2-ylmethanol | Similar spirocyclic structure but different ring fusion | Different chemical reactivity due to structural variations |
| Spiro[4.5]decan-2-ylmethanol | Lacks the dioxane ring | Exhibits distinct chemical properties due to absence of dioxane functionality |
The uniqueness of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol lies in its specific spirocyclic configuration and the presence of both dioxane and decane components, which confer unique chemical reactivity and potential biological activity not found in its analogs .
This compound's diverse applications and unique structural features make it an important subject for further scientific investigation across various disciplines.
Color/Form
Olive green hexagonal crystals
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Melting Point
UNII
GHS Hazard Statements
H314 (86.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (13.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (88.46%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
Wikipedia
Methods of Manufacturing
Heating platinum sponge in the presence of dry chloride; derivation by heating chloroplatanic acid to 200 °C.
Preparation: (1) Direct chlorination of platinum metal at elevated temperatures. (2) Chlorination of platinum oxide at 550 °C. (3) Thermal decomposition of platinum tetrachloride. (4) Pass chloride over chloroplatinic acid at 500 °C. (5) Reduction of chloroplatinic acid with hydrazine.








